molecular formula C5H10N2S B035500 Piperazine-1-carbothialdehyde CAS No. 106712-05-4

Piperazine-1-carbothialdehyde

Cat. No.: B035500
CAS No.: 106712-05-4
M. Wt: 130.21 g/mol
InChI Key: PCXANUUFJLXZTK-UHFFFAOYSA-N
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Description

Piperazine-1-carbothialdehyde (systematic name: piperazine-1-carbothioamide) is a piperazine derivative featuring a thioamide (-C(S)NH₂) group at the 1-position of the piperazine ring. The thioamide group in such compounds enhances hydrogen bonding and metal chelation capabilities, influencing both reactivity and biological interactions .

Properties

CAS No.

106712-05-4

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

piperazine-1-carbothialdehyde

InChI

InChI=1S/C5H10N2S/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2

InChI Key

PCXANUUFJLXZTK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C=S

Canonical SMILES

C1CN(CCN1)C=S

Synonyms

1-Piperazinecarbothioaldehyde(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents at the 1-position. Key analogs include:

  • Piperazine-1-carboxaldehyde : Contains an aldehyde (-CHO) group, offering electrophilic reactivity for bioconjugation .
  • Piperazine-1-carbothioamide : Features a thioamide (-C(S)NH₂) group, enhancing solubility and metal-binding properties .
  • Piperazine amides/ketones: Derivatives like (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone exhibit improved drug-like solubility and antiparasitic activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Solubility LogP
Piperazine-1-carboxaldehyde C₅H₁₀N₂O 114.15 Aldehyde High (polar) 0.45
Piperazine-1-carbothioamide C₅H₁₀N₂S 130.21 Thioamide Moderate 1.12
4-(3-Nitrophenyl)piperazine-1-carbaldehyde C₁₁H₁₃N₃O₃ 235.24 Aldehyde (substituted) Low (nonpolar) 2.78
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone C₁₈H₂₀N₂O₂ 296.37 Ketone Moderate 3.05

Notes:

  • Thioamide derivatives (e.g., ) exhibit higher lipophilicity (LogP >1) compared to aldehyde analogs, influencing membrane permeability.
  • Substituted derivatives (e.g., nitro or methoxy groups) show variable solubility due to electronic effects .

Key Research Findings

Structural-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., nitro in ) enhance binding to parasitic proteases but reduce solubility.
  • Thioamide derivatives (e.g., ) exhibit dual functionality as enzyme inhibitors and metal chelators.

Drug Development Potential: Piperazine amides/ketones (e.g., ) meet Lipinski’s Rule of Five criteria, with favorable Fsp³ (fraction of sp³ carbons >0.5) and low polar surface area (<90 Ų), suggesting oral bioavailability.

Analytical Characterization :

  • GC-MS and TLC methods are standardized for piperazine identification, with retention indices and fragmentation patterns documented .

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